Cas no 1418112-83-0 (3-Methylazetidine-1-sulfonamide)

3-メチルアゼチジン-1-スルホンアミドは、アゼチジン環にメチル基とスルホンアミド基が結合した複素環化合物です。分子式はC4H10N2O2Sで、分子量は150.20 g/molです。この化合物は、医薬品中間体や有機合成の構築ブロックとして重要な役割を果たします。特に、スルホンアミド基の存在により、高い反応性と生体適合性を示すことが特徴です。立体障害の少ない構造から、触媒反応や官能基変換に適しており、創薬化学分野での応用が期待されます。安定性に優れ、極性溶媒への溶解性が良好なため、実験操作の効率化にも貢献します。

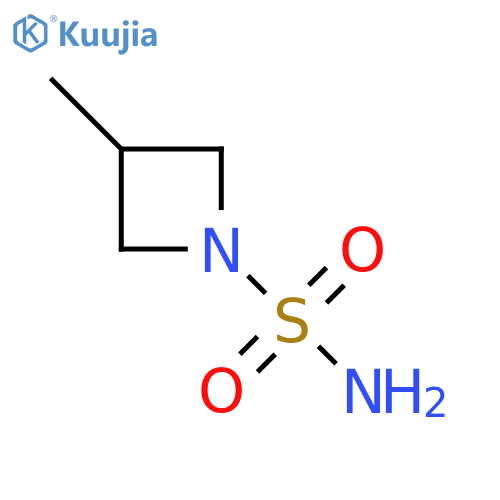

1418112-83-0 structure

商品名:3-Methylazetidine-1-sulfonamide

CAS番号:1418112-83-0

MF:C4H10N2O2S

メガワット:150.199399471283

MDL:MFCD24386824

CID:5070863

PubChem ID:71487580

3-Methylazetidine-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-methylazetidine-1-sulfonamide

- 1-Azetidinesulfonamide, 3-methyl-

- P20736

- MFCD24386824

- 3-Methyl-1-azetidinesulfonamide

- AVSGFRVSZZIUNB-UHFFFAOYSA-N

- BS-42744

- 1418112-83-0

- CS-0309958

- SCHEMBL14645469

- SY246177

- DB-411189

- 3-Methylazetidine-1-sulfonamide

-

- MDL: MFCD24386824

- インチ: 1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)

- InChIKey: AVSGFRVSZZIUNB-UHFFFAOYSA-N

- ほほえんだ: S(N)(N1CC(C)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 150.04629874 g/mol

- どういたいしつりょう: 150.04629874 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 71.8

- ぶんしりょう: 150.20

3-Methylazetidine-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM754824-5g |

1-Azetidinesulfonamide, 3-methyl- |

1418112-83-0 | 95%+ | 5g |

$252 | 2023-02-02 | |

| Ambeed | A1233645-100mg |

3-Methylazetidine-1-sulfonamide |

1418112-83-0 | 98% | 100mg |

$11.0 | 2025-02-22 | |

| Ambeed | A1233645-5g |

3-Methylazetidine-1-sulfonamide |

1418112-83-0 | 98% | 5g |

$148.0 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-100G |

3-methylazetidine-1-sulfonamide |

1418112-83-0 | 97% | 100g |

¥ 12,012.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-5G |

3-methylazetidine-1-sulfonamide |

1418112-83-0 | 97% | 5g |

¥ 1,386.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-10G |

3-methylazetidine-1-sulfonamide |

1418112-83-0 | 97% | 10g |

¥ 2,310.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-25G |

3-methylazetidine-1-sulfonamide |

1418112-83-0 | 97% | 25g |

¥ 4,620.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-50G |

3-methylazetidine-1-sulfonamide |

1418112-83-0 | 97% | 50g |

¥ 7,392.00 | 2023-03-30 | |

| Aaron | AR001HXB-5g |

1-Azetidinesulfonamide, 3-methyl- |

1418112-83-0 | 98% | 5g |

$121.00 | 2025-02-10 |

3-Methylazetidine-1-sulfonamide 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

1418112-83-0 (3-Methylazetidine-1-sulfonamide) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1418112-83-0)3-Methylazetidine-1-sulfonamide

清らかである:99%

はかる:25g

価格 ($):514.0